molecular formula C15H11F2NOS B11684924 3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B11684924
M. Wt: 291.32 g/mol
InChI Key: WXQPNOYOMPYROU-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of fluorine atoms on the phenyl rings and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3-fluoroaniline and 4-fluorobenzaldehyde with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 3-(3-Fluorophenyl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one
  • 3-(3-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one

Uniqueness

3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of fluorine atoms on both phenyl rings, which enhances its chemical stability and biological activity

Properties

Molecular Formula

C15H11F2NOS

Molecular Weight

291.32 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11F2NOS/c16-11-6-4-10(5-7-11)15-18(14(19)9-20-15)13-3-1-2-12(17)8-13/h1-8,15H,9H2

InChI Key

WXQPNOYOMPYROU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F

Origin of Product

United States

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